molecular formula C6H7F3O3 B12305317 rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans

rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans

Cat. No.: B12305317
M. Wt: 184.11 g/mol
InChI Key: HHSILWYQDXGCRS-UHFFFAOYSA-N
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Description

rac-(3R,4R)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans, is a chiral tetrahydrofuran derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position. The trans configuration indicates the substituents on the tetrahydrofuran ring occupy opposite faces, while the rac designation denotes a racemic mixture of enantiomers.

Properties

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

4-(trifluoromethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)4-2-12-1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11)

InChI Key

HHSILWYQDXGCRS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybutanal and trifluoromethyl iodide.

    Formation of Tetrahydrofuran Ring: The dihydroxybutanal undergoes cyclization to form the tetrahydrofuran ring.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Heterocycle Variations

Compound C : rac-(3R,4R)-4-Phenylpiperidin-3-ol, Trans

  • Key Differences :
    • Core structure: Piperidine (6-membered nitrogen-containing ring) vs. tetrahydrofuran (5-membered oxygen-containing ring).
    • Functional groups: Hydroxyl (-OH) and phenyl (-C₆H₅) groups instead of -COOH and -CF₃.
  • Implications :
    • Basic nitrogen in piperidine increases solubility in acidic conditions.
    • Lower molecular weight (177.24 g/mol vs. ~210–230 g/mol for target compound) and altered hydrogen-bonding capacity .

Functional Group Modifications

Compound D: (3R,4S)-4-Boc-Amino-tetrahydrofuran-3-carboxylic Acid

  • Key Differences: Substituents: Boc-protected amino (-NHBoc) group at position 4 instead of -CF₃. Stereochemistry: 3R,4S configuration (cis relationship between -NHBoc and -COOH).
  • Implications :
    • Boc group enhances stability during synthesis but reduces solubility in polar solvents.
    • Molecular weight (231.25 g/mol) is higher than the target compound due to the Boc moiety .

Compound E : Tetrahydrofuran-3-carboxylic Acid

  • Implications :
    • Simpler structure with lower molecular weight (116.12 g/mol).
    • Reduced electron-withdrawing effects and lipophilicity compared to the target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Properties
Target Compound C₆H₇F₃O₃ ~200–210 -CF₃, -COOH 3R,4R, trans Moderate acidity, high lipophilicity
Compound A C₁₈H₁₉F₆O₄ ~422 -CF₃, -COOH, aryl substituents 2R,3S,4S,5R High steric hindrance, complex synthesis
Compound B C₆H₈O₅ 160.12 Two -COOH groups 3R,4R High acidity, low lipophilicity
Compound C C₁₁H₁₅NO 177.24 -OH, -C₆H₅ 3R,4R, trans Basic nitrogen, moderate solubility
Compound D C₁₀H₁₇NO₅ 231.25 -NHBoc, -COOH 3R,4S Boc protection enhances stability
Compound E C₅H₈O₃ 116.12 -COOH N/A Low molecular weight, simple structure

Biological Activity

Rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, which are critical factors for drug development. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and its potential therapeutic applications.

  • IUPAC Name : rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid
  • Molecular Formula : C6H7F3O3
  • Molecular Weight : 184.11 g/mol
  • CAS Number : 1546333-88-3

The presence of the trifluoromethyl group in rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid significantly influences its biological activity. This group is known to:

  • Enhance membrane permeability due to increased lipophilicity.
  • Participate in halogen bonding interactions with biological macromolecules, improving binding affinity to target proteins .

Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound on various enzymes relevant to therapeutic targets:

Enzyme IC50 Value (μM) Activity
Acetylcholinesterase (AChE)19.2Moderate inhibition
Butyrylcholinesterase (BChE)13.2Moderate inhibition
Cyclooxygenase-2 (COX-2)Not specifiedModerate inhibition
Lipoxygenase-15 (LOX-15)Not specifiedModerate inhibition

These findings indicate that the compound exhibits moderate inhibitory activity against cholinesterases and COX-2 enzymes, which are crucial in neurodegenerative diseases and inflammatory conditions .

Cytotoxicity

The cytotoxic effects of rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid have been assessed in various cancer cell lines. Notably, it has shown promising results against the MCF-7 breast cancer cell line:

Cell Line IC50 Value (μM) Effect
MCF-7 (Breast Cancer)24.5Cytotoxicity observed
HEK293T30.1Reduced cytotoxicity

The compound's ability to induce cytotoxicity in cancer cells suggests potential as an anticancer agent .

Case Studies

  • Cholinesterase Inhibition : A study demonstrated that derivatives of compounds containing a trifluoromethyl group exhibited enhanced activity against AChE and BChE. The presence of this group was linked to improved binding interactions with the active sites of these enzymes, leading to better inhibition profiles .
  • Cancer Cell Line Evaluation : In vitro studies on MCF-7 cells revealed that rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid induced apoptosis through the activation of caspases, indicating its potential as a chemotherapeutic agent .

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